Tazarotenic acid

Vue d'ensemble

Description

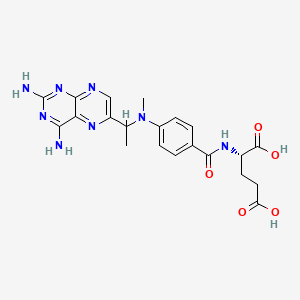

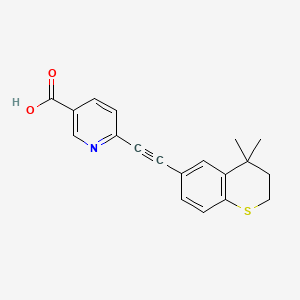

L'acide tazaroténique est un métabolite du tazarotène, un rétinoïde synthétique de troisième génération. Le tazarotène est principalement utilisé dans les formulations topiques pour le traitement de diverses affections cutanées telles que l'acné vulgaire, le psoriasis en plaques et les dommages cutanés liés au soleil . L'acide tazaroténique est la forme active du tazarotène et joue un rôle crucial dans ses effets thérapeutiques.

Applications De Recherche Scientifique

Tazarotenic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various receptors.

Biology: Investigated for its role in regulating gene expression and cellular differentiation.

Medicine: Widely used in the treatment of skin conditions such as acne, psoriasis, and photodamage It is also being explored for its potential in treating other conditions like hand osteoarthritis.

Industry: Utilized in the development of topical formulations and transdermal drug delivery systems.

Mécanisme D'action

Target of Action

Tazarotenic acid, the active metabolite of Tazarotene, primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . These receptors are crucial in the regulation of cellular proliferation and differentiation .

Mode of Action

This binding may modify gene expression, leading to changes in cellular proliferation and differentiation .

Biochemical Pathways

Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, this compound .

Pharmacokinetics

Following topical application, tazarotene undergoes rapid metabolism in the skin to form this compound . The systemic bioavailability of tazarotene, measured as this compound, is low, approximately 1% after single and multiple topical applications to healthy skin . This compound is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Result of Action

This compound has been shown to be effective in the treatment of various skin conditions such as psoriasis, acne, and sun-damaged skin . It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the systemic bioavailability of tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) in patients with psoriasis, probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to tazarotene . Furthermore, the therapy is more effective when used with the daily application of sunscreen .

Safety and Hazards

Orientations Futures

The detection of Tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validates the drug’s potential therapeutic use for hand osteoarthritis . This study lays the groundwork for future research, contributing insights into this compound’s potential for transdermal drug delivery and guiding further exploration in topical retinoid applications .

Analyse Biochimique

Biochemical Properties

Tazarotenic acid is a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It shows relative selectivity for RARβ and RARγ . This interaction with RARs allows this compound to play a significant role in biochemical reactions.

Cellular Effects

This compound influences cell function by modifying gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its therapeutic effects in treating conditions like psoriasis and acne .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the retinoic acid receptors . It may modify gene expression and influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to retinoid metabolism. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It is likely to interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tazarotène est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'éthyl 6-[2-(4,4-diméthyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)éthynyl]pyridine-3-carboxylate avec divers réactifs . La voie de synthèse implique généralement l'utilisation d'alcool isopropylique, de tampon phosphate salin (PBS, pH 7,4) et de cyclodextrine . Les conditions réactionnelles sont soigneusement contrôlées pour assurer la formation du tazarotène, qui est ensuite hydrolysé en acide tazaroténique dans la peau.

Méthodes de production industrielle

La production industrielle du tazarotène implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles utilisées en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques. La production implique des mesures de contrôle qualité strictes pour garantir la cohérence et l'efficacité du composé.

Analyse Des Réactions Chimiques

Types de réactions

L'acide tazaroténique subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le tazarotène est hydrolysé en acide tazaroténique dans la peau par les estérases.

Oxydation et réduction : L'acide tazaroténique peut subir un métabolisme supplémentaire dans le foie, entraînant la formation de sulfoxydes, de sulfones et d'autres produits polaires.

Réactifs et conditions courants

L'hydrolyse du tazarotène en acide tazaroténique se produit en présence d'estérases dans la peau. Les réactions métaboliques subséquentes dans le foie impliquent diverses enzymes qui facilitent les processus d'oxydation et de réduction.

Principaux produits formés

Le principal produit formé par l'hydrolyse du tazarotène est l'acide tazaroténique. Un métabolisme supplémentaire dans le foie produit des sulfoxydes, des sulfones et d'autres métabolites polaires .

Applications de la recherche scientifique

L'acide tazaroténique a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans la régulation de l'expression génique et de la différenciation cellulaire.

Médecine : Largement utilisé dans le traitement des affections cutanées telles que l'acné, le psoriasis et les dommages liés au soleil Il est également exploré pour son potentiel dans le traitement d'autres affections comme l'arthrose de la main.

Industrie : Utilisé dans le développement de formulations topiques et de systèmes d'administration transdermique de médicaments.

Mécanisme d'action

L'acide tazaroténique exerce ses effets en se liant à des récepteurs nucléaires spécifiques de l'acide rétinoïque (RAR), notamment RARα, RARβ et RARγ . Cette liaison module l'expression génique, conduisant à la régulation de facteurs pathogéniques clés dans des affections comme le psoriasis . Le composé affecte également la différenciation et la prolifération des kératinocytes, contribuant à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L'acide tazaroténique appartient à la classe des rétinoïdes acétyléniques, qui comprend d'autres composés tels que :

Bexarotène : Un rétinoïde utilisé dans le traitement du lymphome cutané à cellules T, avec un mécanisme d'action distinct.

L'acide tazaroténique est unique par sa forte sélectivité pour les récepteurs RARβ et RARγ, ce qui contribue à ses effets thérapeutiques spécifiques et à la réduction des effets secondaires par rapport aux autres rétinoïdes .

Propriétés

IUPAC Name |

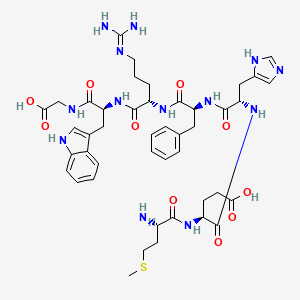

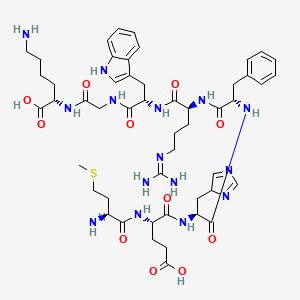

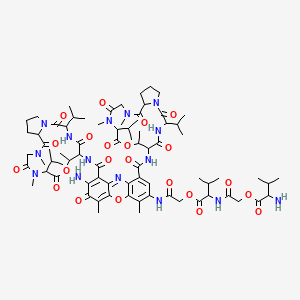

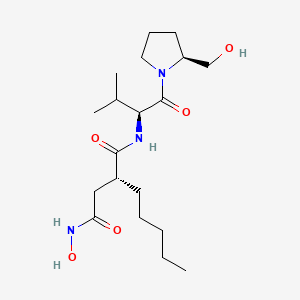

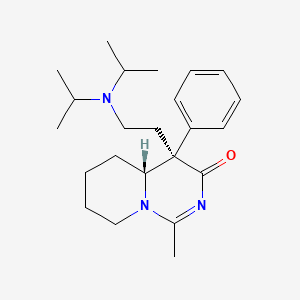

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBKLWBVJPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152094 | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-41-4 | |

| Record name | Tazarotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agn 190299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.